molecular formula C8H10N2O3 B2389671 2-Methoxy-6-methyl-4-nitroaniline CAS No. 665053-99-6

2-Methoxy-6-methyl-4-nitroaniline

Cat. No. B2389671
CAS RN: 665053-99-6
M. Wt: 182.179
InChI Key: POWOOYMMFCGHCF-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-4-nitroaniline is an aromatic organic compound. It has a molecular weight of 182.18 and is typically stored at room temperature . It is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methyl-4-nitroaniline is represented by the linear formula C8H10N2O3 . The InChI code for this compound is 1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Methoxy-6-methyl-4-nitroaniline is a solid or liquid at room temperature . It appears as a deep yellow powder with a melting point of 141 degrees Celsius . It is slightly soluble in water and soluble in alcohol, acetone, and DMSO .

Scientific Research Applications

Optical Applications

2-Methoxy-4-nitroaniline is used in the growth and characterization of organic single crystals for optical applications . These crystals are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .

Nonlinear Optics

The nonlinear optical properties of materials play a vital role in many new applications. Organic NLO materials can achieve much larger NLO efficiencies and additionally offer a large number of design possibilities . Nonlinear optical organic crystals are considerable in recent technologies due to their industrial value in areas of laser spectroscopy, optical modulators, optical communication, optical bi-stable switches, optical electronics, optical data storage, frequency conversion, high-speed information processing, sensors, color displays, etc .

Synthesis of Photorefractive Polymers

2-Methoxy-4-nitroaniline is a derivative of 4-nitroaniline which is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies .

Dyeing Processes

2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry, as a chromogenic agent in printing processes .

Synthesis of Azo Dyes

It is also used as an intermediate in the synthesis of azo dyes and Pigment Yellow 74, a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .

Organic Synthesis

2-Methoxy-4-nitroaniline serves as a vital intermediate for organic synthesis, particularly in the production of dyes and pharmaceuticals .

Photometric Reagent

2-Methoxy-4-nitroaniline is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .

Mechanism of Action

Target of Action

2-Methoxy-6-methyl-4-nitroaniline is an aromatic organic compound Similar compounds, such as 2-methoxy-4-nitroaniline, have been used in the synthesis of photorefractive polymers as novel chromophores in analytical studies .

Mode of Action

It’s known that aromatic compounds like this are valuable for nonlinear optical (nlo) applications due to their delocalized pi-electron cloud . This allows them to interact with applied electromagnetic fields in various materials to generate new electromagnetic fields altered in frequency, phase, amplitude, or other physical properties .

Biochemical Pathways

It’s known that the metabolism of 2-methoxy-4-nitroaniline, a similar compound, occurs via the hydroxylation of the phenyl ring to form 6-hydroxy mna in certain animals .

Pharmacokinetics

It’s known that 2-methoxy-4-nitroaniline is an important inducer of cyp1a2 owing to its small molecular size . This suggests that it may have significant bioavailability and could potentially influence the metabolism of other compounds.

Result of Action

It’s known that 2-methoxy-4-nitroaniline is used as a photometric reagent for the determination of ethinylestradiol (ete), a semi-synthetic estrogen that is widely used in oral contraceptives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-6-methyl-4-nitroaniline. For instance, it’s known that 2-methoxy-4-nitroaniline is released when sunlight interacts with yellow tattoo pigments . This suggests that light exposure could potentially influence the action of 2-Methoxy-6-methyl-4-nitroaniline.

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-methoxy-6-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWOOYMMFCGHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methyl-4-nitroaniline

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